molecular formula C10H11NO2 B3051231 Benzene, 1-isocyanato-3-propoxy- CAS No. 32223-63-5

Benzene, 1-isocyanato-3-propoxy-

Cat. No.: B3051231
CAS No.: 32223-63-5
M. Wt: 177.2 g/mol
InChI Key: XHWCOSDQCKFASH-UHFFFAOYSA-N
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Description

Benzene, 1-isocyanato-3-propoxy- is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzene, where the benzene ring is substituted with an isocyanate group and a propoxy group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyanato-3-propoxy- typically involves the reaction of 1-propoxy-3-nitrobenzene with phosgene in the presence of a base. The reaction conditions often include a temperature range of 0-5°C and the use of solvents such as dichloromethane. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes cyclization to form the isocyanate group.

Industrial Production Methods: Industrial production of Benzene, 1-isocyanato-3-propoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the desired product.

Types of Reactions:

    Substitution Reactions: Benzene, 1-isocyanato-3-propoxy- undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under conditions that favor the formation of the electrophile.

    Nucleophilic Addition: Reagents include primary and secondary amines, as well as alcohols, under mild to moderate temperatures.

Major Products:

    Substitution Reactions: Products include halogenated, nitrated, and sulfonated derivatives of Benzene, 1-isocyanato-3-propoxy-.

    Addition Reactions: Products include ureas and carbamates, depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-isocyanato-3-propoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of polyurethanes, which are used in coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of Benzene, 1-isocyanato-3-propoxy- involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages. These reactions are crucial in the formation of polyurethanes and other polymeric materials.

Comparison with Similar Compounds

    Phenyl isocyanate: Similar in structure but lacks the propoxy group.

    Methyl isocyanate: Contains a methyl group instead of the propoxy group.

    Ethyl isocyanate: Contains an ethyl group instead of the propoxy group.

Uniqueness: Benzene, 1-isocyanato-3-propoxy- is unique due to the presence of both the isocyanate and propoxy groups, which confer distinct reactivity and properties. The propoxy group increases the compound’s solubility in organic solvents and enhances its reactivity in certain chemical reactions.

Properties

IUPAC Name

1-isocyanato-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-6-13-10-5-3-4-9(7-10)11-8-12/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWCOSDQCKFASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482145
Record name Benzene, 1-isocyanato-3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32223-63-5
Record name Benzene, 1-isocyanato-3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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